4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol
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Overview
Description
4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL is a complex organic compound with a unique structure that combines a brominated phenol with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and purification of the product through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced imine derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The compound’s phenolic group can form hydrogen bonds with biological macromolecules, while the benzothiazole moiety can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL
- 4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)IMINO]METHYL]PHENOL
Uniqueness
4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL is unique due to its specific combination of a brominated phenol and a benzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13BrN2OS |
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Molecular Weight |
337.24 g/mol |
IUPAC Name |
4-bromo-2-[(E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-5-6-12(18)9(7-10)8-16-14-17-11-3-1-2-4-13(11)19-14/h5-8,18H,1-4H2/b16-8+ |
InChI Key |
HTPRYOYZHXIPKS-LZYBPNLTSA-N |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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